An In-depth Technical Guide to the Mechanism of Action of Elamipretide (SMIP-031/SS-31)
An In-depth Technical Guide to the Mechanism of Action of Elamipretide (SMIP-031/SS-31)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elamipretide, also known as SS-31 or Bendavia, is a first-in-class, water-soluble, aromatic-cationic tetrapeptide with the sequence D-Arg-Dmt-Lys-Phe-NH2.[1] It is a promising therapeutic agent that readily crosses cell membranes to target the inner mitochondrial membrane, the cornerstone of its mechanism of action.[2] By selectively binding to cardiolipin, a unique phospholipid of the inner mitochondrial membrane, Elamipretide stabilizes mitochondrial structure and function, enhances ATP production, and reduces oxidative stress.[3][4][5] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of Elamipretide's action, supported by quantitative data and detailed experimental protocols.
Core Mechanism: The Elamipretide-Cardiolipin Interaction
The primary mechanism of action of Elamipretide is its direct, high-affinity binding to cardiolipin.[6][7] This interaction is multifaceted, involving both electrostatic and hydrophobic forces, and is central to the peptide's therapeutic effects.[6][8]
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Targeting the Inner Mitochondrial Membrane: Elamipretide's cationic nature (net charge of 3+) drives its accumulation within the mitochondria, drawn by the organelle's highly negative membrane potential.[9] It selectively localizes to the inner mitochondrial membrane due to the high concentration of the anionic phospholipid cardiolipin.[9][10]
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Stabilizing Cardiolipin and Mitochondrial Structure: Cardiolipin is essential for maintaining the intricate folded structure of the inner mitochondrial membrane, known as cristae, and for organizing the electron transport chain (ETC) components into efficient supercomplexes.[3][6] During periods of cellular stress and ischemia, cardiolipin is susceptible to peroxidation, leading to loss of cristae, disorganization of the ETC, and subsequent mitochondrial dysfunction.[6] Elamipretide binds to cardiolipin, protecting it from oxidative damage and preserving the integrity of the mitochondrial cristae.[5][6][11] This interaction is proposed to enhance the conical shape of cardiolipin, which promotes the negative curvature of the membrane necessary for proper cristae formation.[8]
Signaling Pathways and Cellular Effects
By stabilizing cardiolipin and the mitochondrial architecture, Elamipretide initiates a cascade of positive downstream effects on cellular bioenergetics and signaling pathways.
Enhancement of Mitochondrial Bioenergetics
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Improved Electron Transport Chain Efficiency and ATP Synthesis: By ensuring the proper assembly and function of ETC supercomplexes, Elamipretide facilitates more efficient electron transfer.[3][1] This optimization minimizes electron leakage, a primary source of mitochondrial reactive oxygen species (ROS), and enhances the production of ATP.[1][5] In aged mice, an 8-week treatment with Elamipretide reversed the age-related decline in maximum mitochondrial ATP production and improved the coupling of oxidative phosphorylation.[12]
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Reduction of Mitochondrial Reactive Oxygen Species (ROS): The dimethyltyrosine residue within the Elamipretide sequence is a potent antioxidant that directly scavenges ROS at their source within the ETC.[9] By improving ETC efficiency and directly scavenging free radicals, Elamipretide significantly reduces mitochondrial ROS production.[5][9][13] This has been demonstrated in leukocytes from type 2 diabetes patients, where Elamipretide treatment restored normal mitochondrial ROS levels.[7]
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Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: Elamipretide has been shown to inhibit the opening of the mPTP, a critical event in the intrinsic pathway of apoptosis that leads to mitochondrial swelling and the release of pro-apoptotic factors.[7][14][15] This effect is likely mediated by the stabilization of cardiolipin and the overall improvement in mitochondrial health.
Modulation of Apoptotic Pathways
Elamipretide exerts potent anti-apoptotic effects by intervening at the level of the mitochondria. It inhibits the peroxidase activity of cytochrome c, which is induced upon its interaction with oxidized cardiolipin and is a key step in the initiation of apoptosis.[6][11] In models of oxidative stress, Elamipretide treatment has been shown to decrease the expression of pro-apoptotic genes like Bax and Caspase-3, while increasing the expression of the anti-apoptotic gene Bcl-2.[16]
Influence on Other Signaling Pathways
Recent studies suggest that the effects of Elamipretide extend beyond direct mitochondrial regulation. In a mouse model of hind limb ischemia, Elamipretide was found to restore impaired autophagic flux by inhibiting the AKT-mTOR pathway, thereby reducing oxidative stress and apoptosis.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent efficacy of Elamipretide.
| Parameter | Model System | Treatment | Result | Reference |
| Cardiolipin Binding (KD) | In vitro liposomes | [ald]SS-31 | 1.87 ± 0.64 µM | [6] |
| Cytochrome c Peroxidase Inhibition (EC50) | In vitro (CL-induced) | SS-31 | 3.5 ± 0.03 µM | [6] |
| Cytochrome c Peroxidase Inhibition (EC50) | Permeabilized mitochondria (CL-induced) | SS-31 | 0.8 ± 0.06 µM | [6] |
| Cytochrome c Peroxidase Inhibition (EC50) | Permeabilized mitochondria (Ca2+-induced) | SS-31 | 0.8 ± 0.06 µM | [6] |
| Cell Viability | ARPE-19 cells (H2O2-induced stress) | 10 nM, 100 nM, 1 µM SS-31 | Significant increase in viability (P < 0.05) | [16] |
| Mitochondrial ATP Production | Aged female C57BL/6Nia mice | 3 mg/kg/day SS-31 for 8 weeks | Reversal of age-related decline | [12] |
| Mitochondrial ROS Production | Hind limb ischemia mouse model | 3 mg/kg SS-31 for 4 weeks | Significant decrease in mitochondrial ROS | [17] |
| Mitochondrial Biogenesis Gene Expression (mRNA) | 12-month-old APP mice | SS-31 treatment | PGC1α: ↑ 3.0-fold (P=0.001), Nrf1: ↑ 3.4-fold (P=0.003), Nrf2: ↑ 2.1-fold (P=0.01), TFAM: ↑ 2.5-fold (P=0.004) | [18] |
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of Elamipretide.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
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Objective: To quantify the effect of Elamipretide on mitochondrial superoxide production.
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Methodology:
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Cell Culture: Plate cells (e.g., ARPE-19, C2C12 myotubes) at an appropriate density and allow them to adhere overnight.
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Treatment: Pre-treat cells with various concentrations of Elamipretide (e.g., 10 nM to 1 µM) for a specified duration (e.g., 2 hours).[16]
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Induction of Oxidative Stress: Introduce an oxidative stressor, such as H2O2 (e.g., 200 µM for 24 hours), to the relevant experimental groups.[16]
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Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide, according to the manufacturer's instructions.
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Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence in Elamipretide-treated cells compared to the stress-only group indicates a reduction in mitochondrial ROS.[9][19]
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Assessment of Mitochondrial Membrane Potential (ΔΨm)
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Objective: To determine if Elamipretide stabilizes the mitochondrial membrane potential, a key indicator of mitochondrial health.
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Methodology:
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Cell Preparation and Treatment: Follow the same initial steps as in the ROS measurement protocol.
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Staining: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
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TMRM: Accumulates in mitochondria with a negative membrane potential, and a decrease in fluorescence indicates depolarization.
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JC-1: Exists as green fluorescent monomers at low membrane potential and forms red fluorescent aggregates at high membrane potential. A shift from red to green fluorescence indicates depolarization.
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-
Analysis: Quantify the fluorescence using flow cytometry or fluorescence microscopy. An increase in the red/green fluorescence ratio for JC-1 or sustained TMRM fluorescence in Elamipretide-treated cells suggests stabilization of the ΔΨm.[9][16]
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Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
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Objective: To assess the inhibitory effect of Elamipretide on the opening of the mPTP.
-
Methodology (based on live-cell imaging):
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Cell Loading: Load cardiomyocytes or other relevant cell types with TMRM to monitor mitochondrial membrane potential.[14]
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Photo-excitation: Use a laser to induce localized photo-oxidative stress, which triggers the opening of the mPTP.[14]
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Treatment: Incubate cells with Elamipretide prior to photo-excitation.
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Imaging and Analysis: Perform time-lapse imaging of the TMRM fluorescence. The time to a sudden drop in fluorescence, indicating mPTP opening and loss of ΔΨm, is measured. A longer time to mPTP opening in Elamipretide-treated cells indicates an inhibitory effect.[14][20]
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Visualizations
Signaling Pathway of Elamipretide (SS-31)
Caption: Elamipretide's mechanism of action at the subcellular level.
Experimental Workflow for Assessing Elamipretide's Efficacy
Caption: A generalized workflow for in vitro evaluation of Elamipretide.
References
- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential [mdpi.com]
- 6. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesociety.org [peptidesociety.org]
- 8. researchgate.net [researchgate.net]
- 9. happypeptides.com [happypeptides.com]
- 10. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swolverine.com [swolverine.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Specific Localization of Mitochondrial-Targeted Antioxidant Peptide SS31 Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Frontiers | SS31 Ameliorates Oxidative Stress via the Restoration of Autophagic Flux to Protect Aged Mice From Hind Limb Ischemia [frontiersin.org]
- 18. Mitochondria-targeted small molecule SS31: a potential candidate for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mitochondrial Antioxidant SS-31 Modulates Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
